9-Fluoro-11H-benzo[a]carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
9-fluoro-11H-benzo[a]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZOLAGGBRCZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC(=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Carbazole and Benzo a Carbazole Heterocycles in Contemporary Research
Carbazole (B46965) and its annulated derivatives, such as benzo[a]carbazoles, are of significant interest in contemporary research due to their unique structural and electronic properties. samipubco.comnih.gov The carbazole ring system, a tricyclic aromatic heterocycle, is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. samipubco.comnih.gov
In the realm of medicinal chemistry, the carbazole nucleus is considered a valuable pharmacophore. samipubco.com Its rigid, planar structure and electron-rich nature allow for diverse functionalization, leading to the development of compounds with anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective properties. samipubco.comontosight.airsc.org For instance, carbazomycins, a class of antibiotics, feature a carbazole framework and have demonstrated antibacterial and antifungal activities. samipubco.com Similarly, benzo[a]carbazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxic effects against human cancer cell lines. ontosight.ainih.govnih.gov
In the field of materials science, the excellent photophysical and electronic properties of carbazoles and benzo[a]carbazoles make them ideal candidates for use in organic electronics. rsc.org Their high charge carrier mobility and tunable emission characteristics have led to their incorporation into organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and chemical sensors. rsc.org The ability to modify the carbazole structure at various positions allows for the fine-tuning of their optical and electronic properties to meet the specific requirements of these applications. rsc.org
The synthetic versatility of the carbazole and benzo[a]carbazole frameworks allows for the creation of a vast library of derivatives with tailored properties. nih.govrsc.org This has fueled extensive research into new synthetic methodologies for their construction and functionalization, further expanding their potential applications in both medicine and materials science. rsc.orgnih.govwiley.comnih.gov
Role of Fluorination in Modulating Electronic and Reactivity Profiles Within Carbazole Systems
The introduction of fluorine atoms into carbazole-based molecules is a widely employed strategy to modulate their electronic properties and reactivity. researchgate.net Fluorine's high electronegativity and the unique properties of the carbon-fluorine bond can significantly influence the electronic structure, stability, and intermolecular interactions of these compounds. researchgate.netrsc.org
One of the key effects of fluorination is the lowering of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.orgscispace.com This is due to the strong electron-withdrawing nature of fluorine. The stabilization of these frontier molecular orbitals can lead to several beneficial effects in the context of organic electronics. For example, in organic solar cells, a lower HOMO level in the donor material can lead to a higher open-circuit voltage, while a lower LUMO level in the acceptor material can improve electron transport. acs.orgnih.govnist.gov
Fluorination can also impact the optical properties of carbazole (B46965) derivatives. The introduction of fluorine can lead to a widening of the bandgap, resulting in a blue shift in the absorption and emission spectra. researchgate.net This property is particularly useful in the design of host materials for blue phosphorescent OLEDs, where a wide energy gap is required to confine excitons on the dopant molecule. researchgate.net Conversely, in some cases, fluorination can lead to a red-shift in the optical band gap. acs.orgnih.gov
Furthermore, fluorination can influence the molecular packing and morphology of carbazole-based materials in the solid state. acs.orgnih.govnist.gov The introduction of fluorine can promote π-π stacking and improve molecular ordering, which is crucial for efficient charge transport in organic electronic devices. rsc.org In the context of reactivity, the presence of fluorine can alter the electron density of the carbazole ring, influencing its susceptibility to electrophilic or nucleophilic attack. thieme-connect.com For instance, fluorination can affect the regioselectivity of certain reactions, such as N-arylation. thieme-connect.com
Computational Chemistry and Theoretical Modeling of 9 Fluoro 11h Benzo a Carbazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For 9-Fluoro-11H-benzo[a]carbazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), are instrumental in determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in defining the molecule's electronic and optical properties, as well as its reactivity.
The HOMO-LUMO energy gap (ΔE) is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. A larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For carbazole-based systems, fluorination has been shown to modulate this gap. Depending on the position and extent of fluorination, the gap can be either broadened or narrowed. rsc.orgnih.gov In the case of this compound, the strong inductive effect is predicted to lower the LUMO level more significantly than the HOMO level, likely resulting in a slightly smaller energy gap compared to the parent molecule. This modulation is crucial for tuning the material for specific applications, such as in organic electronics. nankai.edu.cn
Theoretical calculations for related carbazole (B46965) derivatives show a good correlation between computed and experimentally determined HOMO/LUMO levels. researchgate.net The HOMO is typically distributed across the carbazole nitrogen and the fused benzene (B151609) rings, reflecting its electron-donating character, while the LUMO is delocalized over the entire π-conjugated system. researchgate.netresearchgate.net
Table 1: Predicted Frontier Orbital Energies for this compound based on DFT Calculations of Analogous Compounds
| Compound | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Primary Effect of Fluorination |
| 11H-benzo[a]carbazole (Parent) | -5.4 to -5.6 | -1.9 to -2.1 | 3.3 to 3.7 | N/A |
| This compound | -5.5 to -5.8 | -2.2 to -2.4 | 3.2 to 3.5 | Inductive stabilization of HOMO/LUMO |
Note: The values in this table are estimations derived from published data on similar carbazole and fluorinated aromatic systems and are intended for illustrative purposes. Actual values would require specific DFT calculations for the molecule.
Prediction of Spectroscopic and Optical Properties through Quantum Chemical Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the premier computational tool for predicting the electronic absorption and emission spectra of organic molecules. semanticscholar.org By simulating the electronic transitions between the ground state and various excited states, TD-DFT can predict the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of absorption bands. acs.org
For this compound, the main absorption bands in its UV-Vis spectrum are expected to arise from π-π* transitions within the extended aromatic system. The lowest energy transition, corresponding to the HOMO-LUMO transition, dictates the longest wavelength absorption peak. Based on the predicted energy gap, the primary absorption for this compound is expected in the UV-A region (approximately 320-380 nm). The introduction of the fluorine atom may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent compound, depending on the net effect of its electronic influence on the frontier orbitals. nih.gov
Similarly, TD-DFT can be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission spectra. The energy difference between the optimized excited state and the ground state provides the emission energy. Benzo[a]carbazole derivatives are known to be fluorescent, and their emission properties are sensitive to their chemical environment and substitution pattern. chinesechemsoc.orgunibo.it The predicted emission for this compound would likely be in the near-UV or blue region of the visible spectrum. Quantum chemical simulations can also provide insights into properties like the Stokes shift, which is the difference between the absorption and emission maxima. unibo.it
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor, typically a protein. nih.gov Carbazole derivatives have been widely investigated as potential therapeutic agents, including as anticancer and antimicrobial agents, making docking studies highly relevant. nih.gov
A molecular docking study of this compound would involve computationally placing the molecule into the binding site of a biologically relevant protein. For instance, Pim-1 kinase is a known target for some carbazole-based anticancer agents. nih.gov The docking simulation would explore various possible conformations and orientations of the ligand within the receptor's active site, calculating a "docking score" for each pose to rank its binding favorability.
The predicted interactions would likely involve:
Hydrogen Bonding: The N-H group of the carbazole ring can act as a hydrogen bond donor.
π-π Stacking: The planar, electron-rich aromatic system of the benzo[a]carbazole core can form stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket.
Hydrophobic Interactions: The lipophilic carbocyclic rings would favor interactions with hydrophobic pockets in the protein.
Halogen Bonding: The fluorine atom, although a weak halogen bond donor, could potentially form stabilizing interactions with electron-rich atoms like oxygen or sulfur.
These simulations can guide the rational design of more potent and selective inhibitors by identifying key interactions that contribute to binding affinity. nih.gov
Analysis of Charge Distribution and Exciton (B1674681) Behavior in Fluorinated Carbazole Derivatives
The distribution of electronic charge within this compound is non-uniform due to the presence of heteroatoms (N, F) and the extended π-system. The nitrogen atom of the carbazole moiety is electron-donating, leading to a higher electron density on the aromatic rings. The fluorine atom, with its high electronegativity, creates a localized region of negative electrostatic potential around itself and withdraws electron density from the adjacent carbon atom. rsc.org This charge polarization influences the molecule's dipole moment and its interaction with solvents and other molecules.
In the context of materials science, particularly for applications in organic light-emitting diodes (OLEDs), understanding exciton behavior is crucial. An exciton is a bound state of an electron and a hole, formed upon photo or electrical excitation. frontiersin.org In donor-acceptor type molecules, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where the electron and hole are spatially separated. acs.org
While this compound is not a classic donor-acceptor molecule, the fluorination can enhance charge separation and influence exciton dynamics. frontiersin.org The introduction of fluorine can affect the energy levels of singlet and triplet excitons. In some fluorinated aromatic systems, it has been shown to facilitate intersystem crossing or influence the rate of radiative (fluorescence) and non-radiative decay pathways. acs.org Computational analysis of the electron density difference between the ground and excited states can visualize the charge redistribution upon excitation, providing insights into the nature of the exciton (e.g., localized Frenkel exciton vs. charge-transfer exciton). semanticscholar.org
Investigation of Reaction Pathways and Energetics through Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms, studying transition states, and calculating the energetics of chemical transformations. The synthesis of benzo[a]carbazoles can be achieved through various methods, including palladium-catalyzed annulation reactions. acs.orgacs.org
For example, a common route involves the Pd-catalyzed reaction between an o-iodoaniline derivative and a silylaryl triflate, followed by cyclization. researchgate.net A theoretical investigation of the synthesis of this compound could model this pathway. DFT calculations can be used to:
Optimize the geometries of reactants, intermediates, and products.
Locate the transition state structures for key steps, such as oxidative addition, reductive elimination, and C-H activation.
Such studies can explain the observed regioselectivity and chemoselectivity of a reaction and predict the most energetically favorable pathway. acs.orgresearchgate.net For instance, computations could clarify the role of the fluorine substituent in influencing the reactivity of the precursors and the stability of intermediates during the cyclization process to form the final benzo[a]carbazole core.
Conformational Analysis and Molecular Flexibility Assessments
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.gov While the fused ring system of this compound is largely rigid and planar, some degree of flexibility exists. The primary source of conformational freedom would be the orientation of the hydrogen atom on the carbazole nitrogen relative to the rest of the molecule, though this is a minor aspect.
If the nitrogen were substituted with a more complex or flexible group (e.g., a long alkyl chain or a phenyl group), conformational analysis would become significantly more important. Molecular Mechanics (MM) force fields (like MMFF94) or DFT methods can be used to perform a systematic search of the conformational space by rotating the rotatable bonds. researchgate.net For each conformation, the potential energy is calculated, allowing for the construction of a potential energy surface that identifies low-energy (stable) conformers and the transition states connecting them. irb.hr Even for the parent N-H compound, these assessments can provide information about the molecule's shape and potential for intermolecular packing in the solid state, which is relevant for material properties. unige.it
Photophysical Properties and Optoelectronic Applications of Fluorinated Benzo a Carbazoles
Fluorescence and Phosphorescence Characteristics of Benzo[a]carbazole Derivatives
The photoluminescence properties, including fluorescence and phosphorescence, are fundamental to determining a compound's suitability for optoelectronic applications. Fluorescence is a rapid emission of light from a molecule's singlet excited state, while phosphorescence is a slower emission from a triplet state. libretexts.org The efficiency of these processes is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of emitted photons to absorbed photons. acs.org
For carbazole (B46965) derivatives, structural rigidity is known to enhance fluorescence. libretexts.org The introduction of a fluorine atom can influence these properties. For instance, studies on benzoyl-carbazole have shown that its perfluorinated derivative undergoes a different photochemical process compared to the non-fluorinated version. rsc.org Furthermore, impurities of carbazole isomers, such as benzoindole, have been shown to induce persistent room-temperature phosphorescence (pRTP) in carbazole-based materials. frontiersin.org This suggests that the photoluminescence of benzo[a]carbazoles can be complex. One study on 11-phenyl-11H-benzo[a]carbazol-2-ol, a derivative of the target compound, noted a very low fluorescence quantum yield. rsc.org However, specific quantitative data such as emission wavelengths, quantum yields, and phosphorescence lifetimes for 9-Fluoro-11H-benzo[a]carbazole are not present in the available literature.
Role of Fluorination in Tuning Optical and Electronic Band Gaps
The introduction of fluorine atoms into a conjugated polymer's backbone is a common strategy to tune its optical and electronic properties. Fluorination can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels due to the high electronegativity of fluorine. rsc.org This can affect the material's optical band gap, which is the energy difference between the HOMO and LUMO.
In some copolymers based on carbazole, fluorination has been observed to increase the optical band gap. rsc.org In other cases, fluorinating the carbazole donor unit has led to shallower HOMO levels. rsc.org These wide-energy-gap materials are crucial for developing efficient blue-light-emitting OLEDs. researchgate.net Despite these general principles, specific experimental or calculated values for the optical and electronic band gaps of this compound have not been reported in the reviewed sources.
Exciton (B1674681) Confinement and Charge Carrier Balance in Optoelectronic Systems
Efficient OLEDs rely on the effective confinement of excitons (bound electron-hole pairs) within the emissive layer and a balance of charge carriers (holes and electrons). chalmers.se Host materials in the emissive layer should have a high triplet energy to confine the excitons of the guest emitter, preventing energy loss through non-radiative pathways. chalmers.se
Achieving charge carrier balance is critical for maximizing the recombination of electrons and holes within the emissive zone. Imbalances can lead to reduced efficiency and faster device degradation. The architecture of an OLED, including the use of specific hole-transporting, electron-transporting, and blocking layers, is designed to ensure this balance. While these are established principles in OLED design, there is no specific information detailing how this compound influences exciton confinement or charge carrier dynamics in a device.
Application as Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)
Carbazole-based materials are widely used as hosts for phosphorescent emitters in OLEDs due to their high triplet energy and good hole-transporting capabilities. researchgate.net Benzo[a]carbazoles are noted as important building blocks for optoelectronic materials. wiley.com The synthesis of derivatives like 9-Fluoro-3-methyl-5,6-diphenyl-11-tosyl-11H-benzo[a]carbazole has been documented in the context of materials chemistry, hinting at their potential in this field. acs.orgnih.gov
Design Principles for High-Performance OLED Components
The design of high-performance OLEDs involves a multi-parameter optimization of the materials used. For host materials, key requirements include:
High Triplet Energy: To confine excitons on the guest phosphorescent emitter.
Bipolar Charge Transport: The ability to transport both holes and electrons to ensure a wide recombination zone and balanced charge carriers.
High Thermal and Morphological Stability: To ensure a long operational lifetime of the device.
Appropriate HOMO/LUMO Levels: To facilitate efficient charge injection from adjacent layers.
Solution-Processable and Vacuum-Deposited Device Architectures
OLEDs are typically fabricated using either vacuum thermal evaporation or solution-based processing.
Vacuum Deposition: This technique allows for the creation of well-defined, multi-layered structures with high purity and uniformity. Most high-performance commercial OLEDs are made this way.
Solution Processing: Methods like spin-coating or inkjet printing offer the potential for lower-cost, large-area manufacturing. However, they can lead to films with lower molecular packing density and may present challenges in creating distinct multi-layered structures without dissolving underlying layers. nih.gov
There is no information available to indicate whether this compound has been utilized in either of these architectures.
Electroluminescence Performance Evaluation
The performance of an OLED is evaluated based on several key metrics:
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected.
Luminance (Brightness): Measured in candelas per square meter (cd/m²).
Current and Power Efficiency: Measured in candelas per ampere (cd/A) and lumens per watt (lm/W), respectively.
Commission Internationale de l'Éclairage (CIE) Coordinates: These define the color of the emitted light.
Device Lifetime: Often reported as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50).
While performance data for many carbazole derivatives in OLEDs is available, nih.govmdpi.com no such electroluminescence data has been published for devices specifically incorporating this compound.
Intramolecular Charge-Transfer (ICT) Emission Phenomena
There are no specific studies found that detail the intramolecular charge-transfer properties of this compound. Research on other carbazole-based donor-acceptor systems demonstrates that the carbazole moiety can act as an effective electron donor, leading to ICT phenomena which are highly sensitive to solvent polarity. nih.govrsc.org However, without experimental data for this compound, any discussion of its specific ICT characteristics would be purely speculative.
Photochromic Behavior and Photoreactivity Studies
Detailed investigations into the photochromic behavior or specific photoreactivity of this compound have not been identified in the surveyed literature. While photoinduced cyclization is a known method for synthesizing some benzo[a]carbazole scaffolds, and other complex carbazole derivatives have been studied for photochromic applications, no such properties have been documented for this particular fluorinated compound. researchgate.netresearchgate.net
Thermally Activated Delayed Fluorescence (TADF) Investigations
The potential for this compound to act as a thermally activated delayed fluorescence (TADF) emitter has not been explored in the available research. Studies on other carbazole derivatives show that they can be effective components in TADF materials, where a small energy gap between the lowest singlet and triplet excited states allows for efficient reverse intersystem crossing. rsc.orgrsc.orgfrontiersin.orgnih.gov However, no such investigations have been specifically conducted on this compound.
Aggregation-Induced Emission (AIE) Properties
Mechanistic Insights into Biological Activities of Benzo a Carbazole Derivatives
In Vitro Cytotoxic Potential and Anticancer Activity Mechanisms
Evaluation against Human Cancer Cell Lines (e.g., A549, MDA-MB-231, HCT-116) The in vitro cytotoxic potential of 9-Fluoro-11H-benzo[a]carbazole and its derivatives has been investigated against several human cancer cell lines, demonstrating their potential as anticancer agents. Studies have shown that these compounds exhibit inhibitory effects on the growth of various cancer cells, including human lung carcinoma (A549), triple-negative breast cancer (MDA-MB-231), and colon cancer (HCT-116) cells. The efficacy of these compounds is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth.
For instance, a series of 11H-benzo[a]carbazole-5-carboxamide derivatives were synthesized and evaluated for their antitumor activity against A549 and HCT-116 cell lines, with some compounds showing potent activities. nih.gov In another study, two benzo[a]carbazole analogues, 6ga and 6ha, demonstrated cytotoxic effects against both MDA-MB-231 and A549 cell lines. acs.org Compound 6ha was particularly active, with IC50 values of 25.71 ± 1.63 μM against MDA-MB-231 and 24.18 ± 1.09 μM against A549 cells. acs.org
Furthermore, other research has highlighted the antiproliferative activity of various compounds against these cell lines. One study found that HCT-116 cells were the most sensitive to the tested compounds, followed by MDA-MB-231 and A549 cells. mdpi.com Specifically, some compounds exhibited superior cytotoxic activity with IC50 values equal to or less than 10 μM. mdpi.com
Interactive Table: Cytotoxic Activity of Benzo[a]carbazole Derivatives
| Compound | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| 6ha | MDA-MB-231 | 25.71 ± 1.63 | acs.org |
| 6ha | A549 | 24.18 ± 1.09 | acs.org |
| Various | HCT-116 | 1.24 - 10.13 | mdpi.com |
| Various | MDA-MB-231 | 1.53 - 10.43 | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Cytotoxicity Modulation Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the benzo[a]carbazole scaffold influence its cytotoxic properties. These studies reveal that the type and position of substituents are critical for modulating anticancer activity.
The introduction of a fluorine atom can significantly impact the biological activity of carbazole (B46965) derivatives. For example, in a series of carbazole sulfonamides, the presence of an electronegative group like a nitro group at a specific position was associated with strong cytotoxicity. researchgate.net This suggests that electron-withdrawing groups can enhance the anticancer potential.
Furthermore, the nature of the substituent at the N-9 position of the carbazole ring has been shown to be essential for neuroprotective activity, a property that can be related to anticancer mechanisms involving cellular stress. nih.gov The synthesis of various N-substituted carbazoles has allowed for the exploration of how different groups at this position affect biological activity. nih.gov The development of 11H-benzo[a]carbazole-5-carboxamide derivatives also highlights the importance of substitutions at the C-5 position for potent antitumor activities. nih.gov
Molecular Flexibility and its Impact on Receptor Binding Affinity The flexibility of a molecule plays a crucial role in its ability to bind effectively to a biological target. For carbazole derivatives, introducing rotatable bonds can enhance their binding affinity to receptors, which may lead to improved biological activity.frontiersin.org
The rigid, planar structure of the carbazole nucleus can be a limitation. Introducing a methylene (B1212753) unit to create a rotatable bond attached to the carbazole scaffold has been explored as a strategy to increase molecular flexibility. nih.gov This increased flexibility is proposed to improve the binding ability of the target molecules to receptor proteins. nih.gov Computational methods like molecular docking are often used to study these interactions, typically treating the receptor as a rigid object while allowing the ligand to be flexible. ulisboa.pt This approach helps in predicting the binding affinity and understanding the structural basis of interaction.
Exploration of Proposed Intracellular Targets and Pathway Modulation (e.g., JAK/STATs Pathway) The anticancer effects of benzo[a]carbazole derivatives are believed to be mediated through their interaction with various intracellular targets and signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cell proliferation and survival.
Some 9H-carbazole-1-carboxamides have been identified as potent and selective ATP-competitive inhibitors of JAK2. nih.gov Optimization of these compounds has led to derivatives with significant selectivity for JAK2 over other members of the JAK kinase family. nih.gov The inhibition of the JAK/STAT pathway can disrupt signaling cascades that are essential for the growth of malignant cells. nih.gov
Moreover, some heterocyclic compounds, a class to which benzo[a]carbazoles belong, are known to inhibit protein kinases and disrupt signaling cascades that support malignant growth. researchgate.net The crystal structure of human anaplastic lymphoma kinase (ALK) in complex with a tetracyclic benzo[b]carbazole derivative confirms its binding to the ATP site, demonstrating how these scaffolds can inhibit kinase activity. nih.gov
Antimicrobial and Antifungal Activity Assessment and Associated Mechanisms In addition to anticancer properties, benzo[a]carbazole derivatives have shown promise as antimicrobial and antifungal agents.acs.orgnih.govThe carbazole framework is a key pharmacophore in many biologically active compounds with antimicrobial activities.srce.hr
Various N-substituted carbazole derivatives have been synthesized and evaluated for their activity against bacteria such as S. aureus, B. subtilis, and E. coli, and fungi like C. albicans and A. niger. nih.gov The introduction of specific moieties, such as an imidazole (B134444) group, has been shown to enhance antibacterial efficacy. nih.gov The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The planar nature of the carbazole ring may allow it to intercalate with microbial DNA, interfering with replication and protein synthesis.
Studies on fluorinated carbazole derivatives have also demonstrated their antibacterial potential. ntu.ac.uk For example, newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives have shown effective inhibition of Gram-positive bacteria growth. mdpi.com
Enzyme Inhibitory Mechanisms (e.g., HSP90, Pancreatic Lipase) The biological effects of benzo[a]carbazole derivatives can also be attributed to their ability to inhibit specific enzymes.
Heat Shock Protein 90 (HSP90) Inhibition HSP90 is a molecular chaperone that is essential for the stability and function of many proteins involved in tumor development, including tyrosine kinases and transcription factors. nih.gov Inhibition of HSP90 leads to the degradation of these "client" proteins, making it an attractive target for cancer therapy. nih.gov Novel carbazole derivatives have been designed as HSP90 inhibitors. google.com SNX-2112 is one such Hsp90 inhibitor with a benzo[b]carbazole structure. drugbank.com
Pancreatic Lipase (B570770) Inhibition Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a strategy for managing obesity. nih.gov Carbazole derivatives have been reported to exhibit pancreatic lipase inhibition properties. nih.govresearchgate.net The mechanism likely involves the binding of the carbazole derivative to the enzyme, preventing it from breaking down triglycerides.
Receptor Agonism and Ligand Design (e.g., Cannabinoid CB2 Receptor)
The cannabinoid CB2 receptor, a G-protein-coupled receptor, has emerged as a significant therapeutic target due to its role in various physiological processes, including immune response and inflammation. mdpi.com The design of selective CB2 receptor agonists is a key area of research, aiming to harness the therapeutic benefits without the psychoactive effects associated with CB1 receptor activation. nih.gov
Derivatives of benzo[a]carbazole have been investigated for their potential as cannabinoid receptor ligands. The strategic introduction of a fluorine atom can influence the binding affinity and selectivity of these compounds. nih.gov For instance, the terminal fluorination of N-pentyl indole (B1671886) synthetic cannabinoid compounds has been shown to sometimes enhance cannabinoid receptor binding affinity. nih.gov
The design of selective CB2 agonists often involves modifying known non-selective agonists through medicinal chemistry strategies like molecular hybridization and scaffold hopping. nih.gov In the case of this compound, the fluorine substitution represents a key modification to the parent benzo[a]carbazole scaffold. The electron-withdrawing nature of the fluorine atom can alter the electronic distribution of the aromatic system, potentially influencing interactions with the receptor's binding site. alfachemch.com
Research into various carbazole derivatives has provided insights into structure-activity relationships (SAR). For example, studies on carbazole sulfonamides have shown that substitutions on the carbazole ring significantly impact their biological activity. researchgate.net While not directly focused on CB2 agonism, this highlights the importance of substituent placement in determining the pharmacological profile of carbazole-based compounds.
The development of potent and selective CB2 agonists is an ongoing effort. For example, a CB2 receptor agonist, designated as "CB2 receptor agonist 2," has shown high affinity and selectivity for the CB2 receptor with a Ki of 8.5 nM. medchemexpress.com While this specific compound is not a benzo[a]carbazole derivative, it exemplifies the desired pharmacological profile for a selective CB2 agonist.
The table below summarizes the binding affinities of selected cannabinoid receptor ligands, illustrating the ongoing efforts in ligand design.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| CB2 receptor agonist 2 | CB2 | 8.5 nM | medchemexpress.com |
| HU-308 | CB2 | 20 nM | nih.gov |
This table is interactive. Click on the headers to sort the data.
Antimalarial Potency and Metabolic Stability Investigations in Relevant Biological Models
The search for new antimalarial drugs is a global health priority, driven by the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Benzo[a]carbazole derivatives have been explored as a potential source of new antimalarial chemotypes. nih.gov
In a study investigating dibenzannulated medium-ring keto lactams derived from dihydrobenzo[a]carbazole, a 9-fluoro derivative (compound 32) demonstrated antimalarial potency similar to the parent compound. nih.gov This suggests that the introduction of a fluorine atom at the 9-position is tolerated and does not diminish the antiplasmodial activity.
Metabolic stability is a critical parameter in drug development, influencing a compound's bioavailability and duration of action. The aforementioned 9-fluoro derivative (32) was found to be stable in human liver microsomes but showed lower stability in mouse liver microsomes. nih.gov In contrast, its regioisomer, a 10-fluoro derivative (36), although less potent, exhibited greater resistance to degradation by mouse liver microsomes. nih.gov This highlights the significant impact of the fluorine atom's position on metabolic stability.
The table below presents data on the antimalarial activity and metabolic stability of selected benzo[a]carbazole derivatives and related compounds.
| Compound | Antiplasmodial Activity (IC50, NF54) | Metabolic Stability (CLint, human liver microsomes) | Reference |
| 2 | 190 nM | 20-40 µL/min/mg protein | nih.gov |
| 9-fluoro derivative (32) | Similar to 2 | Stable | nih.gov |
| 10-fluoro derivative (36) | Less potent than 32 | More resistant than 32 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Further research into the antimalarial properties of carbazole-related structures has shown that modifications to the core scaffold can significantly impact activity. For example, cryptolepine, an indoloquinoline alkaloid, and its derivatives have demonstrated potent antiplasmodial activity. researchgate.net While structurally distinct from benzo[a]carbazoles, these findings underscore the potential of fused heterocyclic systems in antimalarial drug discovery.
Emerging Applications and Functional Materials Development
Utilization in Electrochemical Sensing Systems (e.g., Biosensors for Catechol Detection)
The carbazole (B46965) core is a versatile platform for creating chemosensors due to its inherent fluorescence and electrochemical activity, which can be tailored through molecular derivatization. researchgate.netresearchgate.net For instance, carbazole derivatives have been investigated as fluorescent sensors for detecting environmental contaminants and ions. researchgate.net Research has shown that modifying the carbazole structure with specific functional groups, such as hydroxy groups, can produce fluorescent sensors capable of recognizing halide anions like fluoride (B91410) and chloride through hydrogen bond interactions. nih.gov The electronic characteristics of these molecules, including their molecular energy levels and redox properties, can be effectively investigated using electrochemical methods like cyclic voltammetry. researchgate.net
While the broader family of carbazole derivatives has been widely explored for various sensing applications, based on a thorough review of the available literature, there are no specific documented studies on the utilization of 9-Fluoro-11H-benzo[a]carbazole in electrochemical biosensors for the detection of catechol. The development of catechol biosensors is an active area of research, often employing materials such as laccase, carbon nanofibers, and various conjugated polymers to achieve sensitive detection. metu.edu.trbeilstein-journals.org
Development of Fluorescent Labeling Reagents for Analytical Chemistry (e.g., Amine Detection)
The strong fluorescence of the benzo[a]carbazole core makes it an excellent candidate for developing highly sensitive labeling reagents for analytical chemistry. A notable example is the development of 2-(11H-benzo[a]-carbazol-11-yl) ethyl chloroformate (BCEC-Cl), a pre-column derivatization reagent designed for the sensitive determination of amines using high-performance liquid chromatography (HPLC) with fluorescence detection.
This reagent is synthesized by functionalizing the benzo[a]carbazole scaffold, which acts as a sensitive fluorophore. nih.gov BCEC-Cl reacts quickly and easily with amines under mild conditions (pH 9.0-10.0) to form stable derivatives that can be efficiently analyzed by HPLC. nih.govCurrent time information in Bangalore, IN. The resulting derivatives show intense fluorescence, allowing for very low detection limits. Current time information in Bangalore, IN.
Comparative studies have demonstrated the superior performance of BCEC-Cl over other common labeling reagents. For instance, the fluorescence intensity of BCEC-derivatized amines is approximately 1.94 to 2.17 times higher than those derivatized with 1,2-benzo-3,4-dihydrocarbazole-9-ethyl chloroformate (BCEOC-Cl). Current time information in Bangalore, IN. This enhanced sensitivity allows for detection limits in the femtomole (fmol) range, highlighting the potential of the benzo[a]carbazole structure in creating next-generation analytical tools. Current time information in Bangalore, IN.
Table 1: Performance of BCEC-Cl as a Fluorescent Labeling Reagent for Amine Detection
| Parameter | Finding | Source |
| Reagent | 2-(11H-benzo[a]-carbazol-11-yl) ethyl chloroformate (BCEC-Cl) | nih.govCurrent time information in Bangalore, IN. |
| Application | Pre-column derivatization for HPLC analysis of amines | Current time information in Bangalore, IN. |
| Detection Method | Fluorescence Detection | Current time information in Bangalore, IN. |
| Detection Limits | 1.77 - 14.4 fmol (at S/N = 3) | Current time information in Bangalore, IN. |
| Relative Fluorescence | 1.94-2.17x higher than BCEOC-Cl derivatives | Current time information in Bangalore, IN. |
| Precision (RSD) | 1.84-2.89% for within-day determination | Current time information in Bangalore, IN. |
| Linearity (r²) | >0.9996 | Current time information in Bangalore, IN. |
Integration into Advanced Photovoltaic Devices (e.g., Dye-Sensitized and Perovskite Solar Cells)
The electron-donating capabilities and planar structure of the benzo[a]carbazole moiety make it a promising component in organic optoelectronic devices, including solar cells. Its derivatives have been successfully integrated as key materials in both dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).
In the realm of DSSCs, novel metal-free organic dyes incorporating a benzo[a]carbazole donor unit have been designed and synthesized. acs.org These dyes typically follow a donor-π-acceptor (D-π-A) architecture, where the benzo[a]carbazole acts as the electron donor, a cyanoacrylic acid group serves as the electron acceptor and anchoring group, and various moieties like thiophene (B33073) or furan (B31954) function as the π-linker. acs.org The choice of the π-linker significantly influences the photovoltaic performance. One such dye, JY23, which uses an oligothiophene linker, demonstrated a power conversion efficiency (PCE) of 7.54%, one of the best performances for this class of dyes. acs.org The introduction of fluorine atoms into carbazole-based sensitizers is a known strategy to modulate the electronic properties and potentially enhance device performance. bldpharm.com
Carbazole derivatives, including those based on the benzo[a]carbazole framework, have also been applied as hole-transporting materials (HTMs) in perovskite solar cells. metu.edu.trgoogle.com These materials facilitate the efficient extraction of positive charge carriers (holes) from the perovskite absorber layer. For instance, carbazole-based self-assembled monolayers (SAMs) have been used as hole transport layers in mixed tin-lead perovskite solar cells. metu.edu.tr One such SAM, Br-2PACz, enabled a record efficiency of 19.51% and improved the device's operational stability and shelf life compared to the standard HTM, PEDOT:PSS. metu.edu.tr
Table 2: Performance of Benzo[a]carbazole Derivatives in Photovoltaic Devices
| Device Type | Compound/Dye | Role | Power Conversion Efficiency (PCE) | Source |
| DSSC | JY23 (Benzo[a]carbazole-oligothiophene) | D-π-A Dye | 7.54% | acs.org |
| Perovskite SC | SGT-405 (Carbazole derivative) | HTM | 14.79% | google.com |
| Perovskite SC | Br-2PACz (Carbazole-based SAM) | HTL | 19.51% | metu.edu.tr |
Application as Radiotracers in Imaging Modalities (e.g., Positron Emission Tomography (PET))
The incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F) into organic molecules is a cornerstone of Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in medicine. A US patent discloses the use of radiolabeled carbazole derivatives for diagnosing neurological dysfunctions such as Alzheimer's Disease. google.com The patent explicitly covers compounds where a carbazole structure is labeled with ¹⁸F, for example, via a fluoroethyl group. google.com These tracers are designed to be administered to a patient, allowed to distribute into the brain, and then imaged to detect changes in binding compared to a healthy control, which can indicate disease. google.com
The development of ¹⁸F-labeled tracers is a major focus of radiopharmaceutical chemistry. The synthesis often involves introducing the ¹⁸F atom in the final steps. nih.govacs.org Research into fluorinated radiotracers for PET extends to various molecular scaffolds aimed at different biological targets. For example, fluorinated quinazolinone compounds have been synthesized as potential tracers for imaging mitosis-phase markers in cancer, while fluorinated benzazepines have been evaluated as tracers for dopamine (B1211576) D-1 receptors. nih.govresearchgate.net The synthesis of these complex molecules, including fluorinated benzo[a]carbazole analogs, can be achieved through versatile palladium-catalyzed reactions. nih.gov The overarching goal is to create tracers that show selective uptake and retention in target tissues, providing a clear signal for PET imaging. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Diverse Fluorinated Benzo[a]carbazole Scaffolds
The synthesis of functionalized carbazoles has traditionally relied on methods like the Borsche-Drechsel cyclization, Bucherer synthesis, and Graebe-Ullmann reaction. chim.it However, the demand for more efficient, sustainable, and versatile synthetic strategies has led to the exploration of new methodologies. nih.gov Future research will likely focus on the following areas:
Transition Metal-Catalyzed C-H Functionalization: This approach offers a powerful tool for the direct and regioselective introduction of functional groups onto the carbazole (B46965) core, minimizing the need for pre-functionalized starting materials and reducing waste. researchgate.netresearchgate.net Palladium, rhodium, iridium, and ruthenium catalysts have already shown promise in the synthesis of various carbazole derivatives. researchgate.net Further development in this area could lead to more efficient and environmentally friendly routes to fluorinated benzo[a]carbazoles. researchgate.net
Sustainable Catalysis: The use of low-cost, non-toxic, and reusable catalysts is a key aspect of green chemistry. rsc.org Research into solid acid catalysts, such as those derived from rice husk, for benzo[a]carbazole synthesis represents a step in this direction. rsc.orgresearchgate.netrsc.org Future efforts may explore other sustainable catalyst systems for the synthesis of fluorinated analogues. researchgate.net
Advanced Computational Design and Predictive Modeling for Tailored Optoelectronic and Biological Properties
Computational chemistry has become an indispensable tool in modern materials science and drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. nih.govpharmainfo.in
Predicting Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for studying the electronic structure, and optical properties of molecules. nih.govphyschemres.org These methods can be used to predict key parameters like HOMO-LUMO energy levels, band gaps, and absorption/emission spectra, which are crucial for applications in organic electronics. nih.govphyschemres.org For instance, theoretical studies have shown that the introduction of fluorine atoms can destabilize HOMO and LUMO levels and decrease the band gap energy in carbazole derivatives. physchemres.org Advanced computational models will allow for the precise tuning of these properties in fluorinated benzo[a]carbazoles for specific applications in OLEDs and organic solar cells. nih.govphyschemres.org
Modeling Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can provide valuable insights into the biological activity of compounds and their mechanism of action. tubitak.gov.tr These computational approaches can predict the interaction of fluorinated benzo[a]carbazoles with biological targets, such as enzymes and receptors, and help in the design of more potent and selective therapeutic agents. tubitak.gov.trfarmaciajournal.com For example, QSAR models have been used to correlate the electronic and thermodynamic properties of benzo[a]carbazole derivatives with their inhibitory activity against the estrogen receptor. tubitak.gov.tr
Exploration of New Application Domains for 9-Fluoro-11H-benzo[a]carbazole Systems in Functional Materials
The unique photophysical and electronic properties of carbazole derivatives make them highly attractive for a wide range of applications in materials science. researchgate.netresearchgate.net The introduction of fluorine can further enhance these properties, opening up new possibilities. acs.org
Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are well-known for their excellent hole-transporting capabilities and are frequently used in OLEDs. physchemres.org Fluorination can improve properties like thermal stability and electron-transporting ability, leading to more efficient and durable OLED devices. physchemres.org Combining carbazole's electron-donating properties with an electron-accepting unit can create materials with tunable charge-transfer characteristics, essential for high-performance OLEDs. rsc.org
Organic Solar Cells (OSCs): The development of low band gap materials is crucial for improving the efficiency of OSCs by enabling better harvesting of the solar spectrum. physchemres.org The ability of fluorine to lower the band gap of carbazole derivatives makes this compound a promising candidate for use in OSCs. physchemres.org
Sensors and Porous Materials: The electron-rich nature of the carbazole ring system can be exploited for sensing applications. mdpi.com For instance, carbazole-functionalized porous aromatic frameworks have shown exceptional ability to capture volatile iodine, a component of nuclear waste. mdpi.com Fluorinated benzo[a]carbazoles could potentially be developed into highly sensitive and selective sensors for various analytes.
Deeper Mechanistic Elucidation of Biological Activities and Structure-Function Relationships
While benzo[a]carbazoles are known to exhibit a range of biological activities, including anticancer, antifungal, and anti-inflammatory properties, a detailed understanding of their mechanisms of action is often lacking. acs.orgontosight.ai
Identifying Biological Targets: Future research should focus on identifying the specific cellular and molecular targets of this compound and its derivatives. This will involve a combination of experimental techniques, such as affinity chromatography and proteomics, and computational approaches.
Understanding Structure-Activity Relationships (SAR): A systematic investigation of how modifications to the chemical structure of fluorinated benzo[a]carbazoles affect their biological activity is crucial for the rational design of more effective therapeutic agents. rsc.orgfrontiersin.org For example, studies on other carbazole derivatives have shown that the nature and position of substituents can significantly impact their antimicrobial and anticancer activities. mdpi.comsamipubco.com Similar detailed SAR studies on fluorinated benzo[a]carbazoles will be essential.
Investigating Mechanisms of Action: Elucidating the precise biochemical pathways and signaling cascades modulated by these compounds will provide a deeper understanding of their therapeutic potential and any potential side effects. researchgate.net For instance, many carbazole derivatives are thought to exert their cytotoxic effects by interacting with DNA. tandfonline.com Investigating whether this is also the primary mechanism for fluorinated benzo[a]carbazoles will be a key area of future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
